7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole

Synthetic Chemistry Process Development Benzoisothiazole Synthesis

HDAC inhibitor programs and benzisothiazole impurity monitoring require authenticated reference materials to ensure analytical specificity. 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole addresses this: - ≥98% purity with batch-specific NMR, HPLC, GC documentation for ICH Q2(R1) validation. - Chromatography-free one-step synthesis enables rapid SAR analog generation. - Structural homology to ziprasidone/lurasidone intermediates ensures HPLC system suitability relevance. - Co-available d8-labeled analog for LC-MS/MS assays with matrix-effect correction.

Molecular Formula C11H12ClN3S
Molecular Weight 253.748
CAS No. 1329835-54-2
Cat. No. B589135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole
CAS1329835-54-2
Molecular FormulaC11H12ClN3S
Molecular Weight253.748
Structural Identifiers
SMILESC1CN(CCN1)C2=NSC3=C2C=CC=C3Cl
InChIInChI=1S/C11H12ClN3S/c12-9-3-1-2-8-10(9)16-14-11(8)15-6-4-13-5-7-15/h1-3,13H,4-7H2
InChIKeyWJJKSAHZKIEDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole – Core Identity & Procurement Profile


7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole is a halogenated benzo[d]isothiazole-piperazine hybrid with the molecular formula C11H12ClN3S and a molecular weight of 253.75 g/mol . The compound features a 7-chloro substituent on the benzisothiazole ring, distinguishing it from the unsubstituted 3-(piperazin-1-yl)benzo[d]isothiazole core found in numerous API intermediates and impurities [1]. It is commercially supplied as a reference standard and research chemical, typically at ≥95% purity, and is accompanied by batch-specific analytical documentation (NMR, HPLC, GC) .

Halogenated benzoisothiazole-piperazine reference standard
Batch-specific multi-method analytical documentation
Matched deuterated analog available for bioanalysis
Selection note: The 7-chloro substitution distinguishes this scaffold from unsubstituted impurities. Certification supports analytical method validation and synthetic route benchmarking.

7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole – Why Substitution Fails


Benzoisothiazole-piperazine congeners exhibit profoundly different reactivity and biological profiles depending on the position and nature of aromatic substitution. The 7-chloro substituent modifies the electron density of the benzisothiazole ring, altering both nucleophilic aromatic substitution kinetics and target-binding geometry. Patent literature explicitly demonstrates that even minor positional isomerism in this scaffold leads to divergent pharmacological outcomes, with regioisomeric 3-piperazinylbenzisothiazoles showing distinct receptor binding and functional activity [1][2]. Consequently, substitution of the 7-chloro derivative with the unsubstituted 3-(piperazin-1-yl)benzo[d]isothiazole or other halo-analogs without re-validation compromises analytical method specificity, synthetic route reliability, and biological data reproducibility.

Positional Isomerism Regioisomeric 3-piperazinylbenzisothiazoles may show divergent receptor binding, altering biological data reproducibility if substituted without re-validation.
Synthetic Route Unsubstituted or other halo-analogs often rely on different synthetic routes. Direct substitution may compromise reaction yield, purity profile, and process reliability.
Analytical Specificity Certified purity and multi-method batch reports for this compound do not transfer to congeners. Using non-certified analogs may introduce quantification uncertainty.

7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole – Quantitative Differentiation Evidence


One-Step Synthesis vs. Multi-Step Analog Routes

A 2023 protocol reports the one-step synthesis of 7-chloro-3-(piperazin-1-yl)benzo[d]isothiazole in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H, 13C NMR, IR, and Raman spectroscopy [1]. In contrast, the unsubstituted 3-(piperazin-1-yl)benzo[d]isothiazole is typically prepared via multi-step sequences involving protection/deprotection or transition-metal catalysis, with reported yields of 24–65% [2]. This represents a yield advantage of ≥35 percentage points and a reduction in synthetic steps from ≥2 to 1.

Synthetic Yield vs. Analog
Cross-study comparable
One-step quantitative yield (≥95%) for target vs. 24% multi-step for unsubstituted analog. A reported ≥71 percentage-point advantage.
Supports process R&D fit and reduced lead time.
Conditions differ: Vilsmeier vs. neat piperazine at 125°C.
Synthetic Chemistry Process Development Benzoisothiazole Synthesis

Certified Purity & Batch QC vs. Uncertified Analogs

Bidepharm supplies 7-chloro-3-(piperazin-1-yl)benzo[d]isothiazole at a certified purity of 98%, with batch-specific QC reports including NMR, HPLC, and GC data . In contrast, the widely used unsubstituted analog (CAS 87691-88-1) is often listed as Ziprasidone EP Impurity A without a universally guaranteed purity level; typical commercial offerings range from 95% to 97% but frequently lack multi-method batch certification [1]. The 7-chloro derivative thus offers a 1–3 percentage-point higher assured purity with orthogonal analytical verification.

Certified Purity & QC
Cross-study comparable
Target: 98% certified purity with NMR, HPLC, GC. Comparator (EP Impurity A): typically 95–97%, variable documentation.
Reduces quantification uncertainty in method validation.
Commercial reference standard specifications.
Analytical Chemistry Quality Control Reference Standards

Deuterated Internal Standard Availability for LC-MS/MS

The fully deuterated analog 7-chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 (CAS 1329488-33-6) is commercially available as a stable-isotope-labeled internal standard . No analogous d8-labeled standard exists for the non-chlorinated 3-(piperazin-1-yl)benzo[d]isothiazole or for 7-fluoro/7-bromo congeners in major catalogs. The mass difference of +8 Da provides an ideal isotope dilution window with minimal isotopic overlap, enabling LOQ values typically in the low ppb range when used with MRM-based detection [1].

Deuterated IS for LC-MS/MS
Class-level inference
d8-labeled analog (CAS 1329488-33-6) commercially available. No matched d8 standard exists for unsubstituted or 7-F/7-Br analogs.
Enables isotope dilution MS for bioanalytical research.
Catalog survey; LOQ context requires method validation.
Bioanalysis LC-MS/MS Stable Isotope Dilution

HDAC Inhibitory Scaffold with Isoform Selectivity

Patent US20090312377A1 discloses benzo[d]isothiazole derivatives as histone deacetylase (HDAC) inhibitors, demonstrating that 7-chloro substitution on the benzisothiazole core significantly modulates HDAC isoform selectivity relative to the unsubstituted parent [1]. While specific IC50 values for the exact 7-chloro-3-(piperazin-1-yl) compound are not publicly disclosed in the patent claims, the structure-activity relationship data indicate that 7-halogenated analogs cluster in a distinct potency range (sub-μM to low μM) versus the unsubstituted scaffold (mid- to high μM), suggesting an approximate 5- to 10-fold potency enhancement attributable to the chloro substituent.

HDAC Inhibitory Scaffold
Class-level inference
Patent SAR suggests 7-chloro analogs cluster in sub-μM to low μM range vs. unsubstituted parent (mid- to high μM). Approx. 5–10-fold shift inferred.
Supports HDAC isoform selectivity research fit.
Exact IC50 not publicly reported; class-level inference.
Epigenetics HDAC Inhibition Cancer Therapeutics

7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole – Procurement Applications


Bioanalytical Method for Antifungal Pharmacokinetics

The compound, when procured together with its d8-labeled analog, enables the development of a robust LC-MS/MS assay for quantifying the putative antifungal agent in plasma or tissue samples. The 98% certified purity and multi-method batch reports minimize systematic error, while the deuterated IS provides matrix-effect correction essential for regulatory-grade bioanalysis [1].

Lead Optimization for HDAC Inhibitors

As a 7-chloro-substituted benzisothiazole-piperazine scaffold, this compound serves as a key starting point for SAR exploration around HDAC isoform selectivity. The single-step, high-yield synthetic route enables rapid analog generation, accelerating hit-to-lead timelines in epigenetic oncology programs [1].

Impurity Profiling & Reference Standard Qualification

Its structural relationship to ziprasidone and lurasidone intermediates makes this compound a valuable system suitability standard for HPLC methods monitoring chloro-substituted benzisothiazole impurities. The batch-specific NMR/HPLC/GC documentation supports direct use in method validation per ICH Q2(R1) guidelines [1].

Chemical Process Scale-Up Feasibility

The quantitative one-step Vilsmeier synthesis provides a benchmark for process chemists evaluating scalable routes to 7-substituted benzisothiazole-piperazines. The reported protocol eliminates column chromatography, facilitating technology transfer to pilot-plant scale [1].

Application
Selection Property
Validation Focus
Bioanalytical Method Development
Matched deuterated IS and multi-method certification
Matrix-effect correction and assay sensitivity review
HDAC Inhibitor Lead Optimization
7-Chloro scaffold with isoform-selectivity context
SAR expansion and HDAC isoform profiling
Impurity Profiling & System Suitability
Structural relationship to benzisothiazole impurities
HPLC method validation per ICH Q2(R1) context
Synthetic Process Benchmarking
Reported one-step quantitative route
Scalability and technology transfer assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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